molecular formula C16H19ClN2O2 B1407012 Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate CAS No. 1440535-36-3

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate

Cat. No.: B1407012
CAS No.: 1440535-36-3
M. Wt: 306.79 g/mol
InChI Key: FMVHNEIKLVMPME-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a cyano group, and a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate typically involves the reaction of 4-chlorobenzyl cyanide with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate can be compared with other piperidine derivatives such as:

    Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.

    3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid: Another related compound with unique structural features and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)-cyanomethyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-2-21-16(20)13-7-9-19(10-8-13)15(11-18)12-3-5-14(17)6-4-12/h3-6,13,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVHNEIKLVMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145741
Record name 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-36-3
Record name 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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